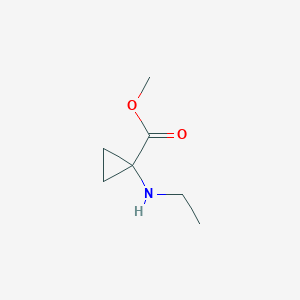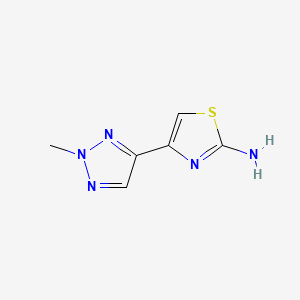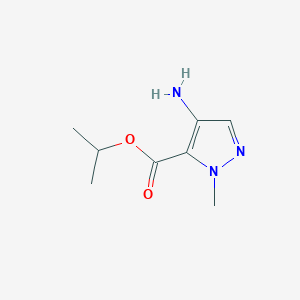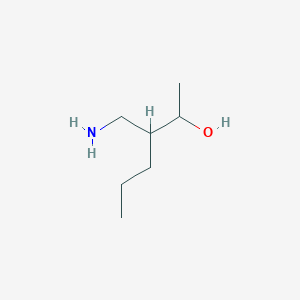
6-(4-Hydroxypiperidin-1-YL)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ It is characterized by the presence of a hydroxypiperidine group attached to a pyridine ring, which is further substituted with a carbaldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-hydroxypiperidine with pyridine-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by employing continuous flow reactors or batch reactors, depending on the desired production capacity. Purification of the compound is typically achieved through techniques such as recrystallization or chromatography to ensure the removal of impurities and obtain a high-purity product.
化学反応の分析
Types of Reactions
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(4-hydroxypiperidin-1-yl)pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the hydroxypiperidine group, making it less versatile in terms of chemical reactivity.
4-Hydroxypiperidine: Lacks the pyridine and aldehyde groups, limiting its applications in certain synthetic and biological contexts.
6-(4-Methoxypiperidin-1-yl)pyridine-3-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group, which can affect its reactivity and interactions.
Uniqueness
6-(4-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the hydroxypiperidine and pyridine-3-carbaldehyde moieties, which confer distinct chemical and biological properties
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
6-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-8-9-1-2-11(12-7-9)13-5-3-10(15)4-6-13/h1-2,7-8,10,15H,3-6H2 |
InChIキー |
MFWFEYPVJMAMOQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)
![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)





![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)


![3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13161215.png)


